molecular formula C12H10O5 B1587290 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 304889-93-8

2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Cat. No.: B1587290
CAS No.: 304889-93-8
M. Wt: 234.2 g/mol
InChI Key: IUZWIMVGNUDMDH-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid is a chemical compound with the molecular formula C12H10O5. It is a derivative of chromen-2-one, also known as coumarin, which is a naturally occurring compound found in many plants. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Temperature: Room temperature

    Solvent: Dichloromethane

    Catalyst: Triethylamine

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chromen-2-one ring structure.

    Substitution: The compound can undergo substitution reactions, particularly at the 7-hydroxy position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced derivatives.

Scientific Research Applications

2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid involves its interaction with various molecular targets and pathways. The compound can penetrate cell membranes and interact with intracellular targets, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chromen-2-one core structure is a key feature that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-7(12(14)15)16-9-4-2-8-3-5-11(13)17-10(8)6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZWIMVGNUDMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391357
Record name 2-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304889-93-8
Record name 2-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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